molecular formula C9H8N4O B1450782 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol CAS No. 24829-12-7

2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol

Cat. No.: B1450782
CAS No.: 24829-12-7
M. Wt: 188.19 g/mol
InChI Key: BKYHBHVZLQLDIP-UHFFFAOYSA-N
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Description

Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to an aromatic ring. The presence of the hydroxyl group makes phenols acidic. 1,2,4-Triazoles are a type of heterocyclic compound that contain a five-membered ring made up of three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely feature the aromatic ring of the phenol, with the hydroxyl group (-OH) attached, and the 1,2,4-triazole group attached to the aromatic ring via a methylene bridge (-CH2-). The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

Phenols are known to undergo reactions such as electrophilic aromatic substitution and oxidation . 1,2,4-Triazoles can participate in various reactions due to the presence of multiple nitrogen atoms, which can act as nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the nature of any additional substituents. In general, phenols tend to be somewhat polar due to the presence of the hydroxyl group, and may exhibit hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many phenolic compounds exhibit antimicrobial activity, which is often attributed to their ability to disrupt cell membranes and interfere with essential microbial processes .

Future Directions

The future research directions would likely depend on the specific properties and potential applications of this compound. Given the biological activity of many phenolic and 1,2,4-triazole compounds, potential areas of interest could include medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-8-4-2-1-3-7(8)5-10-9-11-6-12-13-9/h1-6,14H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHBHVZLQLDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol
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2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol
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2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol
Reactant of Route 5
2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol
Reactant of Route 6
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